N-羟基烟酰胺

描述

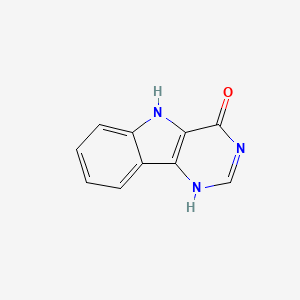

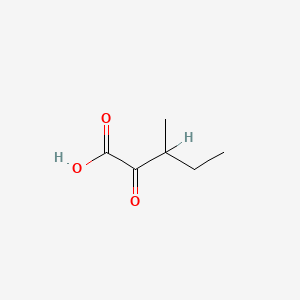

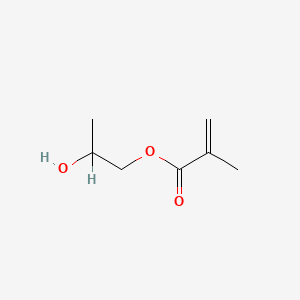

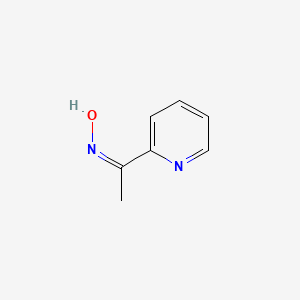

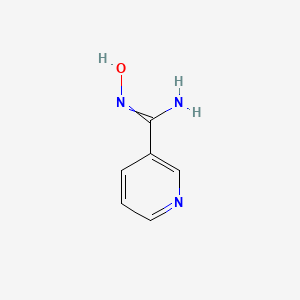

N-Hydroxynicotinimidamide is a chemical compound with the molecular formula C6H7N3O . It is used for laboratory research purposes and not for drug or household use .

Synthesis Analysis

N-Hydroxynicotinimidamide can be synthesized using hydroxylamine hydrochloride and sodium bicarbonate in isopropyl alcohol at 80 - 85℃ . Another method involves using hydroxylamine hydrochloride and sodium bicarbonate in ethanol under reflux for 6 hours .Molecular Structure Analysis

The molecular weight of N-Hydroxynicotinimidamide is 137.14 . The InChI key is AQBMQGDKWIPBRF-UHFFFAOYSA-N .Chemical Reactions Analysis

N-Hydroxynicotinimidamide has been used in chemical cross-linking of lysine residues in proteins .Physical And Chemical Properties Analysis

N-Hydroxynicotinimidamide is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere . .科学研究应用

肿瘤学应用:

- 羟基脲,一种相关化合物,在各种独特的应用中使用超过 30 年,包括作为抗肿瘤剂。它的作用部分归因于它对核苷酸还原酶反应的影响,核苷酸还原酶反应对于 DNA 合成调节至关重要 (Donehower, 1992).

生物材料和骨再生:

- 纳米羟基磷灰石 (n-HA) 复合材料,与羟基磷灰石应用相关,已开发用于仿生目的。这些复合材料具有与骨磷灰石相似的性质,并且在骨再生应用中显示出前景 (Wang et al., 2002).

- 在与肿瘤相关的骨节段缺损中,羟基磷灰石纳米颗粒 (n-HA) 已被用于抑制肿瘤生长和促进骨再生 (Zhang et al., 2019).

皮肤病学应用:

- 羟基酸 (HA),一类包括羟基脲的化合物,因其对皮肤的有益作用而被广泛用于化妆品和皮肤病学制剂中。它们在治疗光老化、痤疮、鱼鳞病、酒渣鼻、色素沉着障碍和银屑病方面有应用 (Kornhauser et al., 2010).

生化和药理学研究:

- N-叔丁基羟胺,一种与羟胺相关的解聚产物,已被发现可以延缓人肺成纤维细胞的衰老,并在减轻氧化应激方面显示出潜力 (Atamna et al., 2000).

- 羟胺和异羟肟酸的生化形成和性质已被广泛研究,揭示了它们重要的药理学、毒理学和病理学性质 (Weisburger & Weisburger, 1973).

药物递送系统:

- 基于羟基磷灰石的纳米颗粒,包括 n-HAP,由于其生物相容性而被用于药物递送系统 (Shaik et al., 2017).

遗传学研究:

- 来自假单胞菌属的烟酸脱氢酶相关基因的克隆和功能表征已被探索用于药物和农药生产的潜在应用 (Yang et al., 2008).

安全和危害

N-Hydroxynicotinimidamide is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Relevant Papers The relevant papers on N-Hydroxynicotinimidamide are not explicitly mentioned in the search results .

作用机制

Target of Action

It is known that nicotinamide, a related compound, plays a significant role in the coenzyme nad (nicotinamide adenine dinucleotide) and nadp (nicotinamide adenine dinucleotide phosphate) pathways .

Mode of Action

It is known that nicotinamide, a related compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes .

Biochemical Pathways

N-Hydroxynicotinimidamide likely affects the same biochemical pathways as nicotinamide, given their structural similarities. Nicotinamide is a precursor to the redox cofactor NAD and its reduced form NADH, as well as NADP and its reduced form NADPH . These cofactors play crucial roles in numerous biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation .

Pharmacokinetics

Its lipophilicity and water solubility suggest it may have good bioavailability .

Result of Action

Given its likely involvement in nad-related pathways, it may influence cellular energy metabolism, dna repair, and transcription regulation .

生化分析

Biochemical Properties

N-Hydroxynicotinimidamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide using S-adenosyl-methionine as the donor methyl group . This interaction results in the formation of methylnicotinamide and S-adenosyl-l-homocysteine, impacting the levels of nicotinamide adenine dinucleotide (NAD+) and homocysteine in cells . Additionally, N-Hydroxynicotinimidamide has been shown to inhibit certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Cellular Effects

N-Hydroxynicotinimidamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to alter the methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome . This compound also affects cell signaling pathways by modulating the activity of poly (ADP-ribose) polymerases (PARPs), which play a crucial role in maintaining genome integrity . Furthermore, N-Hydroxynicotinimidamide impacts cellular metabolism by influencing the NAD+/NADH ratio, which is essential for energy production and redox balance .

Molecular Mechanism

The molecular mechanism of N-Hydroxynicotinimidamide involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes such as NNMT and PARPs, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, N-Hydroxynicotinimidamide has been shown to interact with transcription factors, influencing gene expression and cellular responses to stress . These interactions highlight the compound’s role in modulating enzyme activity and gene regulation at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hydroxynicotinimidamide have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being kept in a dark place and under an inert atmosphere . Its degradation can occur over extended periods, potentially affecting its efficacy in long-term studies . In vitro and in vivo studies have shown that prolonged exposure to N-Hydroxynicotinimidamide can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of N-Hydroxynicotinimidamide vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and cellular metabolism without causing significant adverse effects . At higher doses, N-Hydroxynicotinimidamide can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

N-Hydroxynicotinimidamide is involved in several metabolic pathways, including those related to nicotinamide metabolism and methylation reactions. The compound interacts with enzymes such as NNMT, influencing the levels of NAD+ and methylnicotinamide in cells . Additionally, N-Hydroxynicotinimidamide affects metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance . These interactions underscore the compound’s role in regulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, N-Hydroxynicotinimidamide is transported and distributed through interactions with specific transporters and binding proteins. The compound exhibits high gastrointestinal absorption but does not readily permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, which influences its distribution and accumulation in various tissues . These properties affect the localization and bioavailability of N-Hydroxynicotinimidamide in different cellular compartments.

Subcellular Localization

N-Hydroxynicotinimidamide is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound is primarily found in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications and targeting signals play a role in directing N-Hydroxynicotinimidamide to these compartments, influencing its activity and function . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

属性

IUPAC Name |

N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBMQGDKWIPBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594-58-7 | |

| Record name | 3-Pyridinecarboxamide Oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。